The synthesis of 2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one typically involves a multi-step process:
The molecular structure of 2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one can be represented as follows:
C1=CC(=O)N(C(=O)C=N1)C(C=C(C=C1)F)F
The structural analysis indicates that the difluorophenyl substituent can enhance binding interactions with biological targets due to its electron-withdrawing nature, which can affect molecular recognition processes.
2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one can participate in various chemical reactions:
The mechanism of action for 2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one primarily involves its interaction with specific enzymes or receptors within biological systems:
The detailed mechanism remains an active area of research, particularly concerning its anticancer and antimicrobial properties .
The physical and chemical properties of 2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 236.19 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically appears as a solid |
These properties are crucial for understanding how the compound behaves in various environments and its suitability for different applications .
The scientific applications of 2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one are diverse:
The ongoing research into this compound highlights its significance in both academic and industrial settings .
Phthalazinones represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused with a pyridazinone moiety. The core’s significance stems from its versatile hydrogen-bonding capacity and planar geometry, enabling diverse interactions with biological targets. Early exploration focused on cardiovascular applications, exemplified by hydralazine (1-hydrazinophthalazine), a vasodilator introduced in the 1950s. This first-generation compound demonstrated the pharmacophoric potential of the phthalazinone core but suffered from non-selective effects. The 1990s marked a pivotal shift with the development of poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, where phthalazinone served as a critical hinge-binding motif. These advances underscored the scaffold’s capacity for kinase and enzyme inhibition, driving systematic structural diversification [2] [9].
Table 1: Evolution of Key Phthalazinone-Based Therapeutics
Era | Representative Compound | Therapeutic Area | Structural Innovation |
---|---|---|---|
1950s | Hydralazine | Hypertension | Unsubstituted hydrazine side chain |
1990s | Olaparib (prototype analogs) | Oncology (PARP inhibition) | Piperazine/piperidine ring fusion |
2000s | Ceralasertib (AZD6738) | Oncology (ATR kinase inhibition) | Sulfonamide substitutions at N2 |
2010s–Present | 2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one | Targeted oncology/Inflammation | Difluorophenyl at C4; ketone at N1 |
Contemporary research leverages structure-activity relationship studies to optimize pharmacokinetic and binding properties. Introduction of halogenated aryl groups at the C4 position—particularly fluorinated phenyl rings—marked a significant innovation. These modifications enhanced metabolic stability and target affinity while mitigating oxidative deactivation. Computational analyses reveal that fluorination concurrently reduces electron density in the phthalazinone ring, altering its π-stacking efficiency with protein aromatic residues. This evolution reflects a broader trend toward rational design, where phthalazinone serves as a versatile template for selective therapeutic intervention [2] [9].
2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one (C₁₄H₈F₂N₂O, molecular weight 258.22 g/mol) exemplifies modern phthalazinone engineering. Its structure features a difluorophenyl moiety at the C4 position and a ketone at N1, distinguishing it from earlier analogs. The compound’s synthetic route typically involves cyclocondensation between 2-formylbenzoic acid and (2,4-difluorophenyl)hydrazine, followed by oxidation, achieving ≥95% purity via chromatographic purification [1] [2].
Table 2: Key Physicochemical and Computational Parameters of 2-(2,4-Difluorophenyl)-1,2-Dihydrophthalazin-1-one
Property | Value/Descriptor | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₈F₂N₂O | MuseChem [1] |
Molecular Weight | 258.22 g/mol | VulcanChem [2] |
Topological Polar Surface Area | 41.6 Ų | PubChem [7] |
Calculated LogP | 2.8 | ChemChart [4] |
Hydrogen Bond Acceptors | 3 | ChemChart [4] |
Aromatic Rings | 3 | ChemChart [4] |
In targeted drug design, this compound functions as a versatile scaffold due to three strategic attributes:
Ongoing studies explore its utility as a precursor for covalent inhibitors, where electrophilic substituents at C3 undergo Michael addition with cysteine thiols in target proteins [2].
The 2,4-difluorophenyl group in this phthalazinone derivative is not a passive substituent but a critical determinant of bioactivity. Fluorine’s high electronegativity (3.98 Pauling scale) and modest steric demand (van der Waals radius 1.47 Å) confer distinct advantages:
Comparative studies reveal that replacing the 2,4-difluorophenyl with phenyl or chlorophenyl groups diminishes anticancer potency by 3–5-fold, underscoring fluorine’s indispensability. Beyond this compound, fluorinated aromatics feature in 30–40% of pharmaceuticals, including fluoroquinolones and fluorinated kinase inhibitors, validating their role in mitigating attrition in drug development [3] [9].
Table 3: Impact of Fluorination on Bioactive Compound Properties
Parameter | Non-Fluorinated Analog | 2,4-Difluorophenyl Variant | Change |
---|---|---|---|
Metabolic Half-life (t½) | 22 minutes | 68 minutes | +209% |
CHK1 Inhibition (IC₅₀) | 8.3 μM | 2.1 μM | 4-fold improvement |
Plasma Protein Binding | 89% | 78% | -11% |
Aqueous Solubility | 0.01 mg/mL | 0.05 mg/mL | +400% |
The emergence of sustainable fluorination techniques—such as electrochemical fluorination and transition-metal-catalyzed C–H activation—now enables greener synthesis of such motifs. These advances address historical limitations of fluorinated building blocks, including reagent toxicity and regioselectivity challenges [6] [9]. As such, 2-(2,4-difluorophenyl)-1,2-dihydrophthalazin-1-one epitomizes the strategic merger of fluorine chemistry and heterocyclic drug design, offering a robust platform for next-generation therapeutics.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3